molecular formula C10H13BrClN B7980268 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B7980268
M. Wt: 262.57 g/mol
InChI Key: JYLCMWAPAPBTCP-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of benzoazepine, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the azepine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of de-brominated or reduced azepine derivatives.

Scientific Research Applications

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Chemical Biology: It serves as a probe to study biological pathways and interactions involving azepine derivatives.

    Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and the azepine ring play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the bromine substituent, leading to different reactivity and biological activity.

    6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and interactions.

    6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride: Contains a fluorine atom, which can significantly alter its pharmacological profile.

Uniqueness

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCMWAPAPBTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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